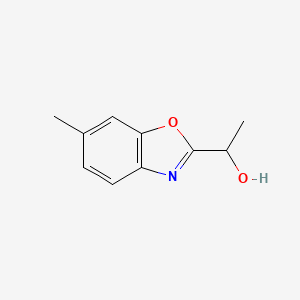
1H-Indole-3-carboxylic acid pyridin-3-ylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3-carboxylic acid pyridin-3-ylamide is a heterocyclic compound that features both pyridine and indole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-carboxylic acid pyridin-3-ylamide typically involves the reaction of 3-aminopyridine with indole-3-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to include continuous flow processes and the use of more efficient catalysts to increase yield and reduce reaction time. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indole-3-carboxylic acid pyridin-3-ylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed:
Oxidation: Formation of N-(pyridin-3-yl)-1H-indole-3-carboxylic acid.
Reduction: Formation of N-(pyridin-3-yl)-1H-indole-3-amine.
Substitution: Formation of N-(pyridin-3-yl)-1H-indole-3-alkylcarboxamide.
Aplicaciones Científicas De Investigación
1H-Indole-3-carboxylic acid pyridin-3-ylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism of action of 1H-Indole-3-carboxylic acid pyridin-3-ylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.
Comparación Con Compuestos Similares
- N-(pyridin-2-yl)-1H-indole-3-carboxamide
- N-(pyridin-4-yl)-1H-indole-3-carboxamide
- N-(pyridin-3-yl)-1H-indole-2-carboxamide
Comparison: 1H-Indole-3-carboxylic acid pyridin-3-ylamide is unique due to the position of the pyridine ring, which can influence its binding affinity and selectivity towards biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications.
Propiedades
Fórmula molecular |
C14H11N3O |
|---|---|
Peso molecular |
237.26 g/mol |
Nombre IUPAC |
N-pyridin-3-yl-1H-indole-3-carboxamide |
InChI |
InChI=1S/C14H11N3O/c18-14(17-10-4-3-7-15-8-10)12-9-16-13-6-2-1-5-11(12)13/h1-9,16H,(H,17,18) |
Clave InChI |
QFXNHHVIBNIDBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CN=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanamide,n-[3-[1-(1h-indol-7-ylmethyl)-4-piperidinyl]phenyl]-2-methyl-](/img/structure/B8542517.png)
![Imidazo[1,5-a]pyrimidine-6-carboxamide,8-(3,3,4,4,4-pentafluorobutyl)-](/img/structure/B8542522.png)



![Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)pyrrolidine-1-carboxylate](/img/structure/B8542559.png)








